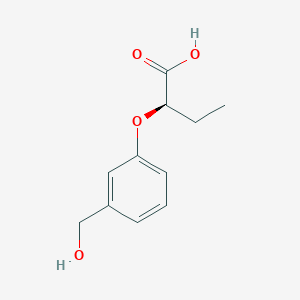
(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is an organic compound with a complex structure that includes a phenoxy group, a hydroxymethyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid typically involves the reaction of a phenol derivative with a butanoic acid derivative under specific conditions. One common method includes the use of a base to deprotonate the phenol, followed by the addition of a butanoic acid derivative to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ®-2-(3-(Carboxyphenoxy)butanoic acid.
Reduction: Formation of ®-2-(3-(Hydroxymethyl)phenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the butanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(3-(Methoxymethyl)phenoxy)butanoic acid
- ®-2-(3-(Ethoxymethyl)phenoxy)butanoic acid
- ®-2-(3-(Hydroxyethyl)phenoxy)butanoic acid
Uniqueness
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for functionalization. This distinguishes it from similar compounds that may have different substituents on the phenoxy group.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(2R)-2-[3-(hydroxymethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-10(11(13)14)15-9-5-3-4-8(6-9)7-12/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m1/s1 |
Clave InChI |
IQTPBULPCBTTQO-SNVBAGLBSA-N |
SMILES isomérico |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CO |
SMILES canónico |
CCC(C(=O)O)OC1=CC=CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


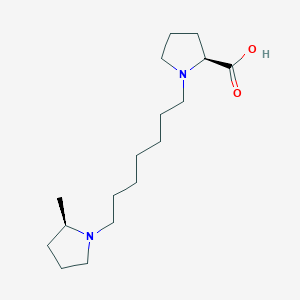
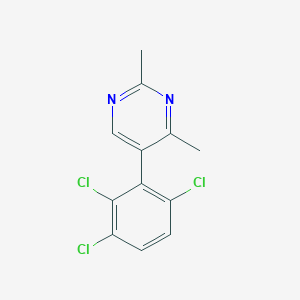
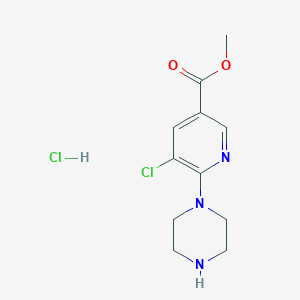
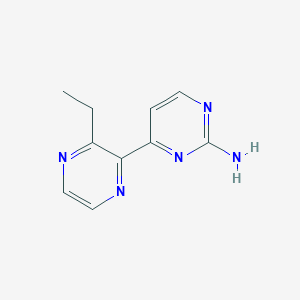

![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)

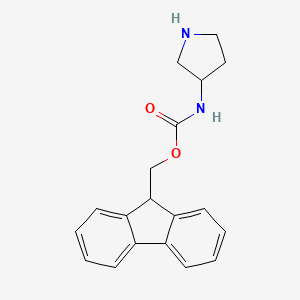

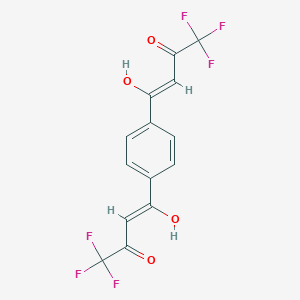


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
